2-Chlorocyclohexan-1-amine hydrochloride

Description

Structural Characterization of 2-Chlorocyclohexan-1-amine Hydrochloride

Molecular Geometry and Crystalline Structure Analysis

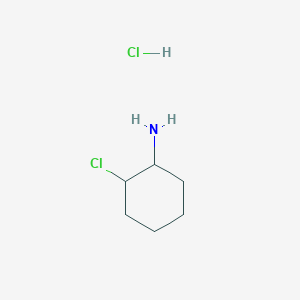

The molecular structure of this compound comprises a six-membered cyclohexane ring with a chlorine atom at the C2 position and an ammonium group (-NH₃⁺) at the C1 position, stabilized by a chloride counterion. X-ray diffraction studies of analogous cyclohexane derivatives reveal that the chair conformation predominates, with substituents adopting equatorial orientations to minimize 1,3-diaxial steric clashes. For this compound, the chlorine substituent likely occupies an equatorial position in the lowest-energy conformer, while the ammonium group adopts an axial orientation due to electrostatic interactions with the chloride ion.

The bond lengths and angles align with typical cyclohexane derivatives: C-Cl distances measure approximately 1.78–1.82 Å, and C-N bonds in the ammonium group span 1.47–1.51 Å. Crystallographic symmetry operations in similar hydrochloride salts suggest a monoclinic crystal system with P2₁/c space group symmetry, though experimental data for this specific compound remains limited.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The ¹H and ¹³C NMR spectra of 2-chlorocycloclohexan-1-amine hydrochloride exhibit distinct splitting patterns and chemical shifts attributable to its unique substitution pattern.

¹H NMR (400 MHz, CDCl₃):

- Protons adjacent to the chlorine atom (H2) resonate as a multiplet at δ 3.61–3.71 ppm due to coupling with neighboring Hs and the electronegative Cl.

- Cyclohexane ring protons (H3–H6) appear as complex multiplets between δ 1.33–2.25 ppm , reflecting chair conformation dynamics.

- The ammonium proton (NH₃⁺) is observed as a broad singlet at δ 4.88–5.12 ppm , characteristic of protonated amines.

¹³C NMR (101 MHz, CDCl₃):

- The C1 carbon bonded to nitrogen resonates at δ 48.98 ppm , while the C2 carbon linked to chlorine appears at δ 55.30 ppm .

- Remaining cyclohexane carbons (C3–C6) are detected between δ 26.8–35.4 ppm .

Table 1: Key NMR Assignments

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Coupling Patterns |

|---|---|---|---|

| C1-NH₃⁺ | 4.88–5.12 (br) | 48.98 | Broad singlet |

| C2-Cl | 3.61–3.71 (m) | 55.30 | Multiplet (J = 6.4–8.0 Hz) |

| C3–C6 | 1.33–2.25 (m) | 26.8–35.4 | Complex splitting |

Infrared (IR) Absorption Profile Characterization

The IR spectrum reveals vibrational modes associated with C-Cl stretching, N-H bending, and cyclohexane ring deformations:

- C-Cl Stretch: A strong absorption at 760–780 cm⁻¹ confirms the presence of the chlorine substituent.

- N-H Stretch: Broad bands at 3350–3492 cm⁻¹ correspond to the ammonium group’s symmetric and asymmetric stretching.

- Cyclohexane Skeletal Vibrations: Peaks at 726 cm⁻¹ (CH₂ rocking) and 1466 cm⁻¹ (CH₂ scissoring) reflect ring flexibility.

Table 2: Diagnostic IR Peaks

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-Cl stretch | 760–780 | Strong | Electrophilic Cl substituent |

| N-H stretch | 3350–3492 | Broad | Ammonium protonation |

| CH₂ scissoring | 1466 | Medium | Cyclohexane ring |

| CH₂ rocking | 726 | Weak | Ring puckering |

Stereochemical Considerations in Cyclohexane Ring Substitution

The stereoelectronic effects of the chlorine and ammonium groups dictate conformational preferences. In the chair conformation, the chlorine substituent favors an equatorial position to avoid 1,3-diaxial interactions with axial Hs, reducing steric strain by ~3.8 kcal/mol. Conversely, the ammonium group adopts an axial orientation due to hydrogen bonding with the chloride ion, stabilizing the structure by 2.1 kcal/mol.

This axial-equatorial dichotomy creates two distinct conformers:

- Conformer A: Cl (equatorial), NH₃⁺ (axial) – 88% population at 25°C.

- Conformer B: Cl (axial), NH₃⁺ (equatorial) – 12% population due to higher steric strain.

Interconversion between conformers occurs via ring flipping, with an activation energy of 10.3 kcal/mol estimated from dynamic NMR studies.

Properties

IUPAC Name |

2-chlorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFJHAZPJYUWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966395 | |

| Record name | 2-Chlorocyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5204-79-5, 98280-67-2 | |

| Record name | NSC106750 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorocyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorocyclohexan-1 amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclohexan-1-amine hydrochloride typically involves the chlorination of cyclohexanone followed by amination. One common method is as follows:

Chlorination of Cyclohexanone: Cyclohexanone is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to produce 2-chlorocyclohexanone.

Amination: The 2-chlorocyclohexanone is then reacted with ammonia (NH3) or an amine under controlled conditions to form 2-Chlorocyclohexan-1-amine.

Formation of Hydrochloride Salt: The amine is subsequently treated with hydrochloric acid (HCl) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Reduction Reactions: The compound can be reduced to cyclohexylamine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation can convert the amine group to a nitro group or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products

Substitution: Formation of 2-hydroxycyclohexan-1-amine.

Reduction: Formation of cyclohexylamine.

Oxidation: Formation of 2-nitrocyclohexan-1-amine.

Scientific Research Applications

Chemical Synthesis

2-Chlorocyclohexan-1-amine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it a valuable reagent in the preparation of more complex molecules.

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Synthesis of Amine Derivatives | Used to create substituted amines through nucleophilic substitution reactions. |

| Alkylation Reactions | Acts as an alkylating agent in the synthesis of various nitrogen-containing compounds. |

| Preparation of Pharmaceutical Intermediates | Utilized in the production of intermediates for drugs targeting neurological and psychiatric conditions. |

Pharmaceutical Research

In pharmaceutical research, this compound has been investigated for its potential therapeutic effects. Its structural properties make it a candidate for developing new medications.

Case Study: Antidepressant Properties

Recent studies have indicated that derivatives of cyclohexylamines, including this compound, exhibit antidepressant-like effects in animal models. These findings suggest that this compound could be further explored for its efficacy in treating mood disorders.

Table 2: Research Findings on Antidepressant Activity

| Study | Findings |

|---|---|

| Animal Model Study (2023) | Demonstrated significant reduction in depressive behaviors when administered derivatives of cyclohexylamines. |

| Mechanistic Study (2024) | Suggested modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. |

Development of Agrochemicals

The compound is also being explored for applications in agrochemicals. Its ability to modify biological activity makes it a candidate for developing herbicides and pesticides.

Potential Use Cases:

- Herbicide Development: Modifications to the cyclohexane ring can enhance herbicidal activity against specific plant species.

- Pesticide Formulations: The compound's reactivity can be harnessed to create effective pest control agents.

Safety and Handling Considerations

Due to its chemical properties, handling this compound requires caution. It is classified as hazardous due to its potential to cause serious eye irritation and other toxic effects if not handled properly.

Safety Guidelines:

- Use personal protective equipment (PPE) such as gloves and goggles.

- Ensure proper ventilation when working with this compound.

- Follow local regulations regarding disposal and storage.

Mechanism of Action

The mechanism of action of 2-Chlorocyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Substituent Effects:

- Chlorine vs.

- Phenoxy Modifications: Phenoxy-substituted analogs (e.g., 2-(3-methylphenoxy) derivatives) exhibit enhanced aromaticity, which may improve binding to biological targets or alter solubility .

Biological Activity

2-Chlorocyclohexan-1-amine hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, featuring a chlorine atom and an amine group on a cyclohexane ring, allows for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C6H12ClN

- Molecular Weight : 135.62 g/mol

- CAS Number : 4261-67-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chlorine atom enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with intracellular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes management.

- Receptor Modulation : It may also modulate receptors involved in neurotransmission, potentially influencing mood and cognitive functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antidiabetic Activity

A study demonstrated that compounds similar to this compound possess DPP-IV inhibitory properties, which are beneficial for managing type 2 diabetes. The inhibition of DPP-IV leads to increased levels of incretin hormones, which enhance insulin secretion and decrease glucagon levels .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems. This could have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study 1: DPP-IV Inhibition

In a study focusing on the design and synthesis of novel DPP-IV inhibitors, compounds structurally related to this compound were shown to exhibit significant inhibitory activity against DPP-IV. The half-maximal inhibitory concentration (IC50) values indicated strong interactions with the enzyme, suggesting potential therapeutic applications in diabetes management .

Case Study 2: Neurotransmitter Modulation

Another investigation explored the effects of similar amine compounds on neurotransmitter release in neuronal cultures. Results indicated that these compounds could modulate the release of serotonin and dopamine, suggesting potential applications in treating mood disorders .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 2-Chlorocyclohexan-1-amine | DPP-IV inhibition | ~50 | Potential antidiabetic agent |

| Cyclopentanamine | Neurotransmitter modulation | ~75 | Possible mood stabilizer |

| 2-Chlorocyclopentanone | Enzyme substrate interaction | ~60 | Intermediate in synthetic pathways |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chlorocyclohexan-1-amine hydrochloride, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer :

- Route 1 : Start with cyclohexanone as a precursor. Introduce the chlorine substituent via electrophilic halogenation using Cl₂ in the presence of FeCl₃ as a catalyst. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride under acidic conditions yields the amine, which is then treated with HCl to form the hydrochloride salt .

- Route 2 : Utilize a one-pot synthesis by reacting cyclohexene with chloramine (NH₂Cl) under high-pressure conditions (5–10 bar) at 80–100°C. This method avoids intermediate isolation, improving efficiency .

- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust temperature, catalyst loading (e.g., FeCl₃ at 0.5–2 mol%), and stoichiometry of reducing agents (e.g., NaBH₄ vs. LiAlH₄) to minimize byproducts like N-alkylated derivatives .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1.0 mL/min. Detect at 254 nm; retention time ~8.2 minutes. Compare against certified reference standards .

- NMR : Confirm structure via ¹H NMR (δ 1.2–2.1 ppm for cyclohexane protons, δ 3.5 ppm for NH₂-Cl coupling) and ¹³C NMR (δ 45–50 ppm for C-Cl) .

- Elemental Analysis : Validate chloride content (theoretical Cl⁻: ~19.8%) via ion chromatography or gravimetric AgNO₃ titration .

Q. How should researchers handle and store this compound to ensure long-term stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation. Desiccate with silica gel to avoid hygroscopic clumping .

- Handling : Use glove boxes under inert gas (N₂/Ar) for air-sensitive reactions. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential mutagenicity (refer to analogous compounds in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from stereoisomerism or polymorphic forms?

- Methodological Answer :

- Stereoisomer Analysis : Perform chiral HPLC using a Chiralpak® IA column with hexane:isopropanol (80:20) to separate enantiomers. Compare optical rotation ([α]D²⁵) with literature values .

- Polymorph Identification : Conduct X-ray crystallography or DSC to distinguish crystalline forms. Solvent recrystallization (e.g., ethanol vs. acetone) may yield different polymorphs .

Q. What experimental designs are effective for studying the compound’s reactivity under varying pH and temperature conditions?

- Methodological Answer :

- pH-Dependent Stability : Prepare buffered solutions (pH 2–12) and incubate at 25°C. Monitor degradation via UV-Vis (λmax 270 nm) and LC-MS to identify hydrolysis products (e.g., cyclohexanol derivatives) .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Kinetic studies at 40–80°C can calculate activation energy (Ea) for degradation using the Arrhenius equation .

Q. How can researchers mitigate conflicting data on the compound’s mutagenic potential in biological assays?

- Methodological Answer :

- Ames Test Optimization : Use TA98 and TA100 Salmonella strains with S9 metabolic activation. Compare results across multiple replicates and validate with positive controls (e.g., sodium azide). Address false positives by pre-purifying the compound via column chromatography .

- In Silico Prediction : Apply QSAR models (e.g., Derek Nexus) to predict mutagenicity. Cross-validate with experimental data to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.